molecular formula C9H17BrO B6589494 4-(bromomethyl)-4-(propan-2-yl)oxane CAS No. 1518013-67-6

4-(bromomethyl)-4-(propan-2-yl)oxane

Cat. No.: B6589494
CAS No.: 1518013-67-6
M. Wt: 221.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(bromomethyl)-4-(propan-2-yl)oxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound features a bromomethyl group and a propan-2-yl group attached to the oxane ring. Such compounds are of interest in organic synthesis and various industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-4-(propan-2-yl)oxane can be achieved through several methods:

    Bromination of 4-methyl-4-(propan-2-yl)oxane: This involves the bromination of the methyl group using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the oxane ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be used to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to remove the bromine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, or amines.

    Oxidation Products: Alcohols or ketones.

    Reduction Products: Hydrocarbons or dehalogenated compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology and Medicine: Potential use in the synthesis of biologically active compounds or pharmaceuticals.

    Industry: May be used in the production of specialty chemicals, polymers, or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action for 4-(bromomethyl)-4-(propan-2-yl)oxane would depend on its specific application. In general, the bromomethyl group can act as an electrophile, participating in reactions with nucleophiles. The oxane ring provides a stable framework that can influence the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(chloromethyl)-4-(propan-2-yl)oxane: Similar structure but with a chlorine atom instead of bromine.

    4-(bromomethyl)-4-methyl-oxane: Similar structure but with a methyl group instead of a propan-2-yl group.

Uniqueness

4-(bromomethyl)-4-(propan-2-yl)oxane is unique due to the presence of both a bromomethyl group and a propan-2-yl group on the oxane ring

Properties

CAS No.

1518013-67-6

Molecular Formula

C9H17BrO

Molecular Weight

221.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.